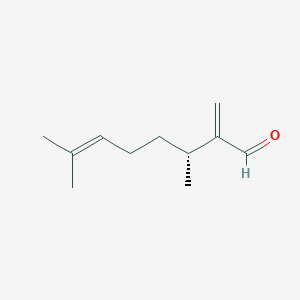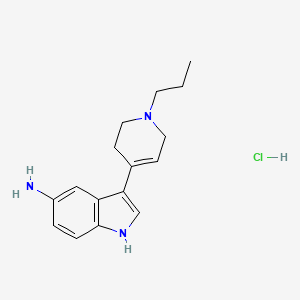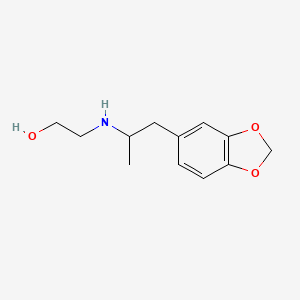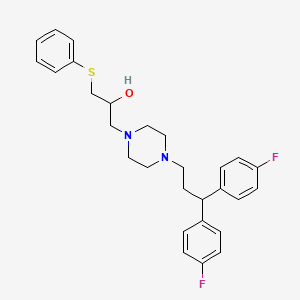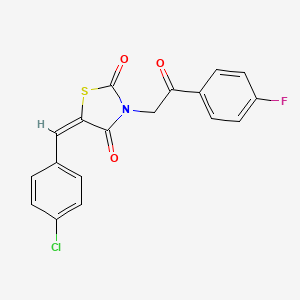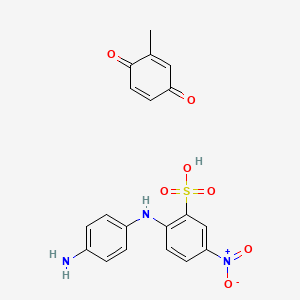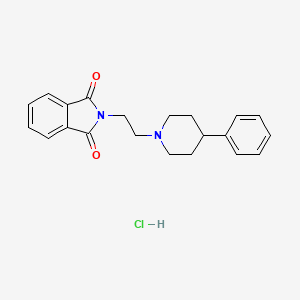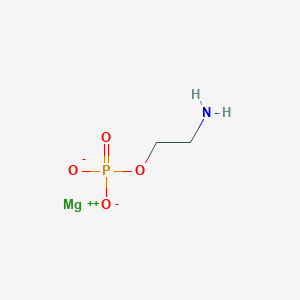
Phosphorylcolamine magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorylcolamine magnesium is a compound that belongs to the class of organic compounds known as phosphoethanolamines. These compounds contain a phosphate group linked to the second carbon of an ethanolamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphorylcolamine magnesium typically involves the reaction of phosphorylcolamine with a magnesium salt. One common method is to dissolve phosphorylcolamine in an aqueous solution and then add a magnesium salt, such as magnesium chloride, under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as chemical vapor deposition or plasma-assisted synthesis. These methods can enhance the purity and yield of the compound, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorylcolamine magnesium can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with other compounds to replace one or more functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphorylcolamine oxide, while reduction may yield phosphorylcolamine alcohol .
Applications De Recherche Scientifique
Phosphorylcolamine magnesium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating certain medical conditions, such as magnesium deficiency and metabolic disorders.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of phosphorylcolamine magnesium involves its interaction with specific molecular targets and pathways. It is known to inhibit protein kinase C beta type, which plays a role in various cellular processes. This inhibition can affect signal transduction pathways and cellular functions, making it a potential therapeutic agent for certain diseases .
Comparaison Avec Des Composés Similaires
Phosphorylcolamine magnesium can be compared with other similar compounds, such as:
Phosphorylethanolamine: Another phosphoethanolamine compound with similar chemical properties.
Magnesium sulfate: A commonly used magnesium compound with different applications and properties.
Magnesium oxide: A magnesium compound used in various industrial and medical applications.
Uniqueness: Its ability to interact with specific molecular targets and pathways sets it apart from other magnesium compounds .
Propriétés
Numéro CAS |
34851-96-2 |
|---|---|
Formule moléculaire |
C2H6MgNO4P |
Poids moléculaire |
163.35 g/mol |
Nom IUPAC |
magnesium;2-aminoethyl phosphate |
InChI |
InChI=1S/C2H8NO4P.Mg/c3-1-2-7-8(4,5)6;/h1-3H2,(H2,4,5,6);/q;+2/p-2 |
Clé InChI |
DIRBYEBJSXDZOC-UHFFFAOYSA-L |
SMILES canonique |
C(COP(=O)([O-])[O-])N.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


